
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide, also known as MPT0B390, is a novel small molecule compound that has shown potential as an anticancer agent. It was first synthesized by a team of researchers from the National Health Research Institutes in Taiwan, and has since been the subject of numerous studies exploring its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, as determined by various in vitro assays such as DPPH, ABTS, and FRAP. The study of these complexes provides insights into the role of hydrogen bonding in self-assembly processes and their potential in antioxidant applications (Chkirate et al., 2019).
Anticancer and Src Kinase Inhibitory Activities
N-benzyl substituted acetamide derivatives, particularly those with morpholine groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including variations such as KX2-391, show promise in inhibiting cell proliferation in various cancer cell lines, suggesting their potential in cancer treatment (Fallah-Tafti et al., 2011).
Synthesis of Novel 2-Pyrone Derivatives
Research on the synthesis of new compounds, such as pyrone derivatives, has implications for computational studies and potential pharmaceutical applications. These compounds demonstrate the versatility of pyrazole-acetamide frameworks in synthesizing novel molecules with potential therapeutic applications (Sebhaoui et al., 2020).
Cytotoxic Activities
Sulfonamide derivatives, incorporating morpholine and pyrazole groups, have shown cytotoxic activities against cancer cell lines. Such studies highlight the therapeutic potential of these compounds in developing new anticancer treatments (Ghorab et al., 2015).
Antimicrobial and Hemolytic Activity
Acetamide derivatives containing morpholine and oxadiazole moieties have been synthesized and tested for their antimicrobial and hemolytic activities. These compounds offer a basis for developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
properties
IUPAC Name |
2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-17(7-9-19)14-27-21(31)16-30-15-20(18-4-2-1-3-5-18)22(28-30)29-10-12-32-13-11-29/h1-9,15H,10-14,16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDDPQSPWNCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)

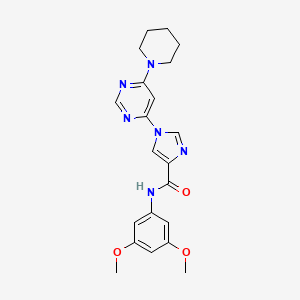
![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)
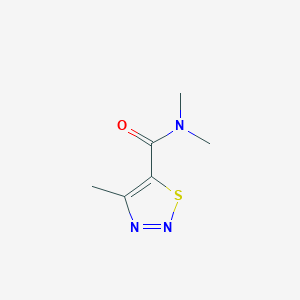
![2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2612187.png)

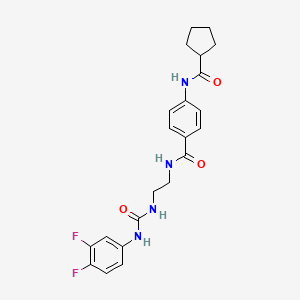
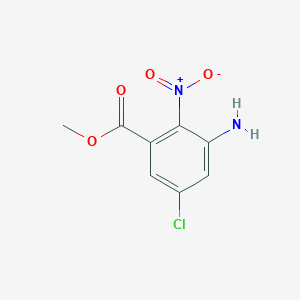
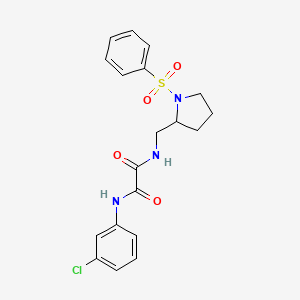
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)